5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of ammonium acetate. The reaction is carried out in a solvent such as ethanol, and the mixture is heated under reflux conditions for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes. Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyrimidin-4(3H)-one: Lacks the ethyl group, which may affect its biological activity.
5-Ethyl-2-phenylpyrimidin-4(3H)-one: Lacks the methoxy group, which may influence its solubility and reactivity.
5-Methyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one: Has a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
Uniqueness
5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity, solubility, and biological activity. These structural features may enhance its potential as a therapeutic agent compared to similar compounds .
Properties
CAS No. |
61442-43-1 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-ethyl-2-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O2/c1-3-9-8-14-12(15-13(9)16)10-4-6-11(17-2)7-5-10/h4-8H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
DSAJOCNVURVWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(NC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.